Product packaging for Benzene, 1-(bromoethynyl)-4-methyl-(Cat. No.:CAS No. 33491-05-3)

Benzene, 1-(bromoethynyl)-4-methyl-

Cat. No.: B1268595
CAS No.: 33491-05-3
M. Wt: 195.06 g/mol
InChI Key: XINBRILTVYGCQV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Haloalkyne Chemistry

The study of haloalkynes, including bromoalkynes, has a rich history that has evolved alongside the broader field of organic chemistry. wikipedia.org Initially, the synthesis of these compounds was often challenging, requiring harsh reaction conditions. acs.org Traditional methods typically involved the deprotonation of terminal alkynes with strong bases, followed by quenching with a halogenating agent. acs.org

Over the years, significant progress has been made in developing milder and more efficient synthetic routes. A notable advancement is the electrophilic bromination of terminal alkynes using reagents like N-bromosuccinimide (NBS) in the presence of a silver catalyst. acs.org This method offers the advantages of mild reaction conditions, high efficiency, and operational simplicity, making bromoalkynes more readily accessible for synthetic applications. acs.org The development of such methods has been crucial in unlocking the full potential of haloalkynes as versatile building blocks. acs.org

Strategic Importance of Aryl Bromoalkynes as Versatile Synthetic Intermediates

The strategic importance of aryl bromoalkynes, such as Benzene (B151609), 1-(bromoethynyl)-4-methyl-, lies in their ability to participate in a wide variety of chemical reactions. acs.org They can be considered as dually functionalized molecules, where both the bromine atom and the alkyne moiety can be selectively transformed. acs.org This versatility makes them valuable intermediates in the construction of complex molecular architectures. acs.orgontosight.ai

Aryl bromoalkynes are key participants in various synthetic transformations, including:

Cross-coupling reactions: The carbon-bromine bond can readily participate in well-established cross-coupling reactions, such as Sonogashira and Suzuki couplings, allowing for the formation of new carbon-carbon bonds. acs.org

Nucleophilic additions: The electron-deficient triple bond is susceptible to nucleophilic attack, leading to the formation of functionalized alkenes. acs.org

Cycloaddition reactions: The alkyne functionality can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems. acs.org

The ability to retain the halogen moiety during these transformations is a particularly valuable feature, as it allows for subsequent structural modifications and tandem bond-forming processes. acs.org This has led to their use in the synthesis of diverse and complex molecules, including pharmaceuticals, natural products, and advanced organic materials. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7B B1268595 Benzene, 1-(bromoethynyl)-4-methyl- CAS No. 33491-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethynyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINBRILTVYGCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348730
Record name benzene, 1-(bromoethynyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33491-05-3
Record name benzene, 1-(bromoethynyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of Benzene, 1 Bromoethynyl 4 Methyl

The compound Benzene (B151609), 1-(bromoethynyl)-4-methyl- is characterized by the following molecular and physical properties:

PropertyValue
CAS Number 33491-05-3 chemnet.com
Molecular Formula C₉H₇Br chemnet.comepa.gov
Molecular Weight 195.06 g/mol bldpharm.com
Monoisotopic Mass 193.973113 g/mol epa.gov

Reactivity and Mechanistic Investigations of Benzene, 1 Bromoethynyl 4 Methyl

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromoalkynyl group makes "Benzene, 1-(bromoethynyl)-4-methyl-" an excellent electrophilic partner in numerous cross-coupling reactions. These reactions, catalyzed by transition metals, are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds. westminster.ac.ukrhhz.net

Palladium-Catalyzed Carbon-Carbon Bond Formations (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, specifically, has become a popular method for synthesizing biaryl structures and substituted aromatic compounds due to its mild conditions and high functional group tolerance. nih.gov The general mechanism involves the oxidative addition of a palladium(0) complex to an organic halide, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca

In the context of "Benzene, 1-(bromoethynyl)-4-methyl-", its bromoalkynyl moiety can readily participate in such couplings. While direct studies on this specific substrate's Suzuki-Miyaura reaction are not detailed, analogous palladium-catalyzed reactions of bromoalkynes are well-established. For instance, highly efficient cross-coupling reactions occur between 1,1-dibromoethylenes and alkynylaluminums using palladium catalysts like Pd(OAc)₂ with phosphine ligands such as 1,2-bis(diphenylphosphanyl)ethane (DPPE). semanticscholar.orgresearchgate.net This highlights the capability of palladium systems to activate a carbon-bromine bond adjacent to a π-system for the creation of complex unsaturated molecules like conjugated enediynes. semanticscholar.orgresearchgate.net The use of bulky, electron-rich phosphine ligands has been shown to dramatically improve the efficiency and scope of these cross-coupling reactions, enabling the use of even challenging substrates. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling

Component Example Role
Substrate Benzene (B151609), 1-(bromoethynyl)-4-methyl- Electrophile
Coupling Partner p-tolylboronic acid Nucleophile (in Suzuki-Miyaura)
Catalyst Pd(OAc)₂, Pd(PPh₃)₄ Activates C-Br bond
Ligand Phosphine ligands (e.g., DPPE) Stabilizes and activates catalyst
Base Na₂CO₃, Cs₂CO₃ Promotes transmetalation

| Product Type | Aryl-substituted alkynes | C-C bond formation |

Nickel-Catalyzed Processes for Unsymmetrical 1,3-Diyne Synthesis

Nickel-catalyzed reactions provide an efficient and cost-effective alternative for synthesizing unsymmetrical 1,3-diynes. rsc.orgscispace.com Research has demonstrated a novel and highly efficient cross-coupling of alkynyl bromides with alkynylaluminum reagents using a nickel(II) catalyst. scispace.comrsc.org

In a model study, "Benzene, 1-(bromoethynyl)-4-methyl-" was used as the alkynyl bromide substrate. The reaction with diethyl(2-phenylethynyl)aluminum, catalyzed by a system of Nickel(II) acetate (Ni(OAc)₂) and Tri(o-furyl)phosphine, proceeded smoothly under mild conditions to produce the unsymmetrical conjugated 1,3-diyne in high yield. scispace.comrsc.org The proposed catalytic cycle begins with the reduction of Ni(II) to an active Ni(0) species, which then undergoes oxidative addition with the alkynyl bromide. This is followed by transmetalation with the alkynylaluminum reagent and reductive elimination to afford the final 1,3-diyne product and regenerate the Ni(0) catalyst. rsc.org

Table 2: Nickel-Catalyzed Synthesis of an Unsymmetrical 1,3-Diyne

Reactant 1 Reactant 2 Catalyst System Solvent Conditions Product Yield

This method is noted for its good functional group compatibility and high efficiency, avoiding the need for excess oxidants or harsh reaction conditions often associated with other synthetic routes. scispace.comrsc.org

Copper-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Copper-catalyzed cross-coupling reactions have gained significant attention as a sustainable and economical method for forming carbon-carbon and particularly carbon-heteroatom bonds. researchgate.netresearchgate.net These catalysts are valued for their low cost, reduced toxicity, and natural abundance. researchgate.net The introduction of various ligands has allowed these reactions to proceed under milder conditions with broad functional group tolerance. researchgate.net

For a substrate like "Benzene, 1-(bromoethynyl)-4-methyl-", copper catalysis opens pathways to couple the haloalkyne with a range of nucleophiles. This includes the formation of C-N, C-O, and C-S bonds. researchgate.netrsc.org For example, copper-catalyzed N-arylation of amines or O-arylation of phenols with aryl halides are common transformations. researchgate.net The bromoalkynyl group in "Benzene, 1-(bromoethynyl)-4-methyl-" can act as the electrophilic partner in these reactions. The mechanism often involves a Cu(I)/Cu(III) catalytic cycle, especially in aerobic cross-coupling reactions. grafiati.com These processes are crucial for synthesizing molecules of medicinal and biological interest. researchgate.net

Gold-Catalyzed Transformations Involving Haloethynyl Frameworks

Gold catalysts, particularly gold(I) complexes, exhibit a unique affinity for activating carbon-carbon triple bonds (alkynes). uniovi.esuniovi.es Haloalkynes, including "Benzene, 1-(bromoethynyl)-4-methyl-", are excellent substrates for gold-catalyzed transformations. uniovi.esresearchgate.net The gold catalyst acts as a soft π-acid, coordinating to the alkyne and rendering it highly electrophilic and susceptible to nucleophilic attack. mdpi.com

This activation can lead to a variety of outcomes, such as direct intermolecular additions of nucleophiles or complex intramolecular cycloisomerization reactions. uniovi.esmdpi.com In some cases, these transformations can involve a concomitant halide-shift process. uniovi.esresearchgate.net Gold-catalyzed reactions are known for their high efficiency and selectivity, often proceeding under mild conditions. The reactivity of the haloethynyl framework of "Benzene, 1-(bromoethynyl)-4-methyl-" under gold catalysis allows for the construction of complex molecular architectures from relatively simple precursors. beilstein-journals.org

Cycloaddition Chemistry

The electron-deficient nature of the alkyne in "Benzene, 1-(bromoethynyl)-4-methyl-" makes it a potent component in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds in a highly stereospecific and atom-economical manner.

Diels-Alder Reactions for Fused Polycyclic Systems (e.g., Norbornadiene Derivatives)

The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene and a substituted alkene or alkyne, known as the dienophile, to form a substituted cyclohexene system. mdpi.com Alkynes bearing electron-withdrawing groups are particularly reactive dienophiles. The bromoethynyl group of "Benzene, 1-(bromoethynyl)-4-methyl-" serves this role effectively.

When reacted with a cyclic diene such as norbornadiene, "Benzene, 1-(bromoethynyl)-4-methyl-" would be expected to form a highly rigid, fused polycyclic adduct. The reaction of norbornadiene with various dienophiles is a well-established method for producing such complex polyalicyclic structures. researchgate.net For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene yields norbornene derivatives, demonstrating the utility of this reaction for creating bicyclic systems. beilstein-journals.org The subsequent elimination of a small molecule can even lead to the formation of fluorinated norbornadienes. beilstein-journals.org Given this precedent, the Diels-Alder reaction of "Benzene, 1-(bromoethynyl)-4-methyl-" with norbornadiene represents a direct pathway to functionalized, fused bicyclic frameworks.

Table 3: Components of a Representative Diels-Alder Reaction

Component Example Role
Dienophile Benzene, 1-(bromoethynyl)-4-methyl- 2π-electron system
Diene Norbornadiene 4π-electron system

| Product Type | Fused Polycyclic Adduct | Bicyclic system |

Radical and Photoinduced Chemical Pathways

The presence of the carbon-bromine bond and the electron-deficient alkyne make Benzene, 1-(bromoethynyl)-4-methyl- an active participant in radical and photoinduced reactions. These modern synthetic methods offer mild and efficient routes for creating complex molecular architectures.

Visible-light photoredox catalysis has become a powerful tool for forging new chemical bonds under mild conditions. In this context, alkynyl bromides like Benzene, 1-(bromoethynyl)-4-methyl- serve as effective coupling partners. While specific studies on this exact molecule are not extensively detailed, its reactivity can be understood from the broad applicability of these reactions to other alkynyl bromides. ahnu.edu.cn

One such transformation is the deconstructive alkynylation of ketones. ahnu.edu.cn In these processes, an organic photocatalyst, upon irradiation with visible light (e.g., blue LEDs), can initiate the formation of an alkyl radical from a ketone precursor. This radical can then engage with an alkynyl bromide. The general mechanism proceeds via a radical pathway, demonstrating excellent functional group tolerance. ahnu.edu.cn The substrate scope for such reactions is often broad, including electron-rich and electron-deficient heteroaromatic alkynyl bromides, suggesting that Benzene, 1-(bromoethynyl)-4-methyl- would be a competent substrate. ahnu.edu.cn Similarly, visible-light-mediated Chan-Lam coupling reactions, which form carbon-nitrogen bonds, have been shown to be effective with a range of aryl boronic acids, highlighting the versatility of photocatalysis in coupling reactions. nih.gov

Electrochemical methods provide an alternative, reagent-free approach to initiating chemical reactions, including the cleavage of carbon-halogen bonds. The reduction of aryl halides is a well-established process for generating reactive intermediates. For Benzene, 1-(bromoethynyl)-4-methyl-, electrochemical reduction would target the carbon-bromine bond, the most electrochemically active site under reductive potentials.

Studies on similar molecules, such as brominated phenols and other aryl bromides, indicate that the reduction likely proceeds via an electron-transfer mechanism. umn.eduresearchgate.net The process is initiated by the transfer of a single electron to the molecule to form a radical anion. This intermediate can then undergo cleavage of the C-Br bond to release a bromide anion and form a highly reactive alkynyl radical. The standard potentials for these reduction processes are influenced by the molecular structure and can be predicted using Marcus theory for outer sphere electron transfer. researchgate.net This electrochemically generated alkynyl radical is a valuable intermediate for subsequent bond-forming reactions.

Benzene, 1-(bromoethynyl)-4-methyl- is an excellent reagent for radical alkynylation reactions. This process involves the transfer of the p-tolylethynyl group to a radical intermediate. Bromoalkynes are classified as highly reactive reagents in what is known as "SOMOphilic alkynylation," where they react with a Singly Occupied Molecular Orbital (SOMO) of a radical species. epfl.ch

The general mechanism can be outlined as follows:

Radical Generation: A radical (R•) is generated from a suitable precursor using various methods, such as thermal initiation (e.g., with AIBN), or more modern techniques like photoredox or transition metal catalysis. nih.gov

Radical Addition: The generated radical R• adds to the β-carbon of the bromoalkyne.

Bromine Atom Elimination: The resulting vinyl radical intermediate rapidly eliminates a bromine atom (or radical), yielding the desired alkyne product (R-C≡C-Tol) and propagating a radical chain if applicable.

This pathway has been exploited to alkynylate a wide variety of radicals, including those derived from alkyl iodides, boronic acids, and C-H bonds. epfl.chnih.gov The development of photoredox catalysis has enabled these reactions to proceed under exceptionally mild conditions, greatly expanding their synthetic utility. epfl.ch

Chemoselectivity and Regioselectivity in Functionalization Reactions

The presence of multiple reactive sites—the aromatic ring, the methyl group, and the bromoalkyne—necessitates careful consideration of chemo- and regioselectivity when planning syntheses with Benzene, 1-(bromoethynyl)-4-methyl-.

The reaction outcomes are governed by the electronic properties of the substituents on the benzene ring. The two key groups, the para-methyl group and the bromoethynyl group, exert opposing electronic effects.

SubstituentElectronic EffectInfluence on Aromatic Ring
-CH₃ (Methyl) Electron-donating (Inductive effect & Hyperconjugation)Activating, Ortho-, Para-directing
-C≡C-Br (Bromoethynyl) Electron-withdrawing (Inductive effect)Deactivating

The methyl group is an activating group that increases the electron density of the aromatic ring through induction and hyperconjugation. pressbooks.pub This makes the ring more susceptible to electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the ortho positions (positions 2 and 6 relative to the methyl group), as the para position is already occupied.

Conversely, the bromoethynyl group is an electron-withdrawing group due to the electronegativity of the sp-hybridized carbons and the bromine atom. This effect deactivates the aromatic ring, making it less reactive towards electrophiles. The interplay of these two groups means that any EAS reaction would be slower than on toluene itself but would still be directed to the positions ortho to the activating methyl group.

Nucleophilic and Electrophilic Reactivity Profiles

The diverse functional groups within Benzene, 1-(bromoethynyl)-4-methyl- endow it with a rich and varied reactivity profile towards both nucleophiles and electrophiles.

Electrophilic Reactivity:

Aromatic Ring: As discussed, the p-toluidine ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) at the positions ortho to the activating methyl group.

Alkyne: The π-system of the carbon-carbon triple bond is susceptible to electrophilic addition reactions. For instance, addition of HBr or Br₂ across the alkyne would proceed, with the regioselectivity influenced by the electronic effects of the aryl and bromo substituents.

Nucleophilic Reactivity:

Alkyne Carbon: The carbon atom of the alkyne attached to the bromine is electrophilic. It is a key site for nucleophilic attack, most notably in transition-metal-catalyzed cross-coupling reactions. In reactions like the Sonogashira coupling, a palladium catalyst facilitates the reaction between the bromoalkyne and a terminal alkyne in the presence of a copper co-catalyst and a base, leading to the formation of a di-alkyne. This represents a nucleophilic substitution pathway at the sp-hybridized carbon.

Aromatic Ring: The aromatic ring itself is generally not susceptible to nucleophilic aromatic substitution (SₙAr). Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to stabilize the negatively charged Meisenheimer complex intermediate, a condition not met by the bromoethynyl group. epfl.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For Benzene, 1-(bromoethynyl)-4-methyl- , one would expect to observe signals corresponding to the aromatic protons on the methyl-substituted benzene ring and the methyl protons themselves. The chemical shifts and coupling patterns of these signals would be crucial for confirming the substitution pattern of the benzene ring. However, no specific ¹H NMR data for this compound is currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the case of Benzene, 1-(bromoethynyl)-4-methyl- , distinct signals would be expected for the methyl carbon, the aromatic carbons, and the two carbons of the bromoethynyl group. The chemical shifts of the acetylenic carbons would be particularly informative. Regrettably, specific ¹³C NMR data for this compound could not be located.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For Benzene, 1-(bromoethynyl)-4-methyl- , an exact mass measurement would definitively confirm its molecular formula. This precise data is not available in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is commonly used to identify and quantify components of a mixture and to assess the purity of a compound. An analysis of Benzene, 1-(bromoethynyl)-4-methyl- by GC-MS would provide its retention time and a mass spectrum to confirm its identity. No such analysis has been reported in the available sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For Benzene, 1-(bromoethynyl)-4-methyl- , the conjugated system of the benzene ring and the ethynyl group would be expected to produce characteristic absorption bands. This information is valuable for photochemical studies, but specific UV-Vis data for this compound is not documented.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The analysis of a single crystal of a derivative using X-ray diffraction allows for the construction of an electron density map, from which the positions of individual atoms can be resolved. This process begins with the growth of a suitable single crystal, which is then mounted and exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating structural unit of a crystalline solid, defined by three axes (a, b, c) and three angles (α, β, γ). The space group describes the symmetry elements present in the crystal lattice.

Refinement of the crystallographic data provides a detailed picture of the molecular geometry. For instance, in the case of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, the analysis reveals key structural parameters. researchgate.net The dihedral angle between the benzene ring and the methanesulfonyl group, for example, provides critical information about the molecule's conformation. researchgate.net

The following tables present a selection of the kind of crystallographic data that can be obtained from such an analysis.

Table 1: Crystal Data and Structure Refinement for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene

ParameterValue
Empirical formulaC₉H₁₁BrO₂S
Formula weight263.15
Temperature296(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.357(2) Å
b = 10.134(3) Å
c = 12.618(4) Å
α = 90°
β = 101.45(3)°
γ = 90°
Volume1047.3(5) ų
Z4
Density (calculated)1.668 Mg/m³
Absorption coefficient4.289 mm⁻¹
F(000)528
Crystal size0.20 x 0.18 x 0.15 mm

Data sourced from Acta Crystallographica Section E: Structure Reports Online. researchgate.net

Table 2: Selected Bond Lengths (Å) for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene

BondLength (Å)
Br(1)-C(1)1.897(4)
S(1)-O(2)1.432(3)
S(1)-O(1)1.437(3)
S(1)-C(4)1.761(4)
S(1)-C(9)1.762(5)
C(1)-C(6)1.381(6)
C(1)-C(2)1.382(6)

Data sourced from Acta Crystallographica Section E: Structure Reports Online. researchgate.net

Table 3: Selected Bond Angles (°) for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene

AngleDegrees (°)
O(2)-S(1)-O(1)118.6(2)
O(2)-S(1)-C(4)108.5(2)
O(1)-S(1)-C(4)108.3(2)
O(2)-S(1)-C(9)108.2(2)
O(1)-S(1)-C(9)108.3(2)
C(4)-S(1)-C(9)103.6(2)
C(6)-C(1)-C(2)119.3(4)
C(6)-C(1)-Br(1)120.1(3)
C(2)-C(1)-Br(1)120.6(3)

Data sourced from Acta Crystallographica Section E: Structure Reports Online. researchgate.net

Conclusion

Direct Halogenation Approaches to Aryl Bromoalkynes

Direct bromination of the corresponding terminal alkyne, 1-ethynyl-4-methylbenzene, represents the most straightforward approach to obtaining 1-(bromoethynyl)-4-methylbenzene. This transformation can be achieved with high efficiency and selectivity using specific reagent systems.

Hypervalent Iodine-Mediated Chemoselective Bromination of Terminal Alkynes

Hypervalent iodine reagents have emerged as powerful tools for the selective halogenation of terminal alkynes under mild conditions. The chemoselectivity of the bromination—yielding mono-, di-, or even tetra-brominated products—can be precisely controlled by the judicious choice of the bromine source in conjunction with a hypervalent iodine oxidant, typically (diacetoxyiodo)benzene (PIDA).

For the specific synthesis of 1-(bromoethynyl)-4-methylbenzene, a mono-bromination is desired. Research has shown that the combination of tetrabutylammonium bromide (TBAB) and PIDA is highly specific for the mono-bromination of terminal alkynes, affording 1-bromoalkynes in good yields. The reaction proceeds via an oxidative mechanism where the hypervalent iodine reagent activates the bromide for electrophilic attack on the alkyne. This method is advantageous due to its mild conditions and high chemoselectivity, tolerating a range of functional groups on both aromatic and aliphatic alkynes.

In contrast, using sodium bromide (NaBr) with PIDA tends to favor di-bromination, leading to the formation of 1,2-dibromoalkenes. Further modification of the NaBr/PIDA system by adding water can redirect the reaction to produce α,α-dibromoketones. These findings underscore the tunable reactivity of hypervalent iodine-based systems.

Table 1: Chemoselective Bromination of Terminal Alkynes using PIDA

Bromine SourceProduct TypeSelectivity
Tetrabutylammonium Bromide (TBAB)1-BromoalkyneHigh
Sodium Bromide (NaBr)1,2-DibromoalkeneHigh
Sodium Bromide (NaBr) / H₂Oα,α-DibromoketoneHigh
Excess NaBr1,1,2,2-TetrabromoalkaneHigh

This table summarizes the general outcomes of PIDA-mediated bromination based on the bromine source.

N-Bromosuccinimide (NBS) and Catalytic Silver Salt Systems

A classic and widely used method for the bromination of terminal alkynes involves the use of N-Bromosuccinimide (NBS) as the bromine source, catalyzed by a silver salt, most commonly silver nitrate (B79036) (AgNO₃). This reaction, often referred to as the Favorskii-type reaction, provides a reliable route to 1-bromoalkynes.

The synthesis of the parent compound, (bromoethynyl)benzene, has been well-documented using this method. In a typical procedure, the terminal alkyne (in this case, 1-ethynyl-4-methylbenzene) is treated with NBS and a catalytic amount of silver nitrate in a solvent such as acetone. The reaction is generally stirred at room temperature and protected from light. The silver(I) ion is believed to act as a catalyst by coordinating with the alkyne, making it more susceptible to electrophilic attack by the bromine from NBS. This method is effective, and the desired 1-(bromoethynyl)-4-methylbenzene can be obtained in good yield after purification.

Table 2: Typical Reagents for NBS/Silver-Catalyzed Bromination

ComponentRoleExample
SubstrateStarting Material1-Ethynyl-4-methylbenzene
Bromine SourceElectrophile SourceN-Bromosuccinimide (NBS)
CatalystAlkyne ActivatorSilver Nitrate (AgNO₃)
SolventReaction MediumAcetone

This table outlines the key components for the synthesis of 1-(bromoethynyl)-4-methylbenzene via the NBS/silver salt method.

Alternative Synthetic Pathways for Related Bromoethynyl Arenes

Beyond direct halogenation, bromoethynyl arenes can be synthesized through multi-step sequences that construct the alkyne functionality or introduce the aryl group through coupling reactions.

One prominent alternative involves the Sonogashira coupling reaction . While typically used to couple a terminal alkyne with an aryl halide, a modified approach can be envisioned for the synthesis of bromoethynyl arenes. For instance, an aryl halide like 1-bromo-4-iodotoluene could potentially be coupled with a protected bromoacetylene equivalent, such as (bromoethynyl)trimethylsilane. The trimethylsilyl group serves as a protecting group that can be selectively removed after the coupling reaction to reveal the desired bromoethynyl functionality. This strategy allows for the construction of the C(sp²)-C(sp) bond central to the target molecule's structure.

Another powerful alternative is through dehydrohalogenation reactions. The Corey-Fuchs reaction provides a robust two-step method to convert an aldehyde into a 1-bromoalkyne. In the context of synthesizing 1-(bromoethynyl)-4-methylbenzene, the starting material would be p-tolualdehyde.

Step 1: Dibromo-olefination. The aldehyde is first reacted with a reagent generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This step, analogous to a Wittig reaction, converts the aldehyde into a 1,1-dibromoalkene, in this case, 1,1-dibromo-2-(4-methylphenyl)ethene.

Step 2: Elimination. The resulting dibromoalkene is then treated with a strong base, such as n-butyllithium (n-BuLi). The base abstracts a vinyl proton, leading to the elimination of one equivalent of HBr and the formation of the target 1-bromoalkyne. A key advantage of the Corey-Fuchs reaction is that by careful selection of the base and reaction conditions, the transformation can often be stopped selectively at the 1-bromoalkyne stage, preventing further reaction to the terminal alkyne.

This pathway offers a versatile alternative starting from readily available aromatic aldehydes.

Synthesis and Reactivity of Derivatives and Analogues of Benzene, 1 Bromoethynyl 4 Methyl

Systematically Substituted Aryl Bromoalkynes and Their Functionalization

The synthesis of systematically substituted aryl bromoalkynes, including Benzene (B151609), 1-(bromoethynyl)-4-methyl-, is often achieved through the reaction of the corresponding terminal alkyne with a brominating agent. A common method involves the use of N-Bromosuccinimide (NBS) in the presence of a silver nitrate (B79036) catalyst. bham.ac.uk This approach allows for the introduction of a bromine atom onto the terminal carbon of the alkyne, yielding the desired bromoalkyne.

The functionalization of these aryl bromoalkynes is a key aspect of their synthetic utility. They serve as precursors for a variety of cross-coupling reactions. For instance, they can undergo Sonogashira coupling with terminal alkynes to form unsymmetrical diynes or with aryl halides to produce diarylalkynes. nih.gov Furthermore, silver-catalyzed reactions of 1-bromoalkynes with aromatic carboxylic acids can yield (Z)-β-bromo-1-arylvinyl aryl esters with high regio- and stereoselectivity. sioc-journal.cn Recent advancements have also demonstrated the visible-light-triggered, Rhodamine B-catalyzed thiolation of bromoalkynes to access alkynyl thioethers. acs.orgacs.org For example, 1-(bromoethynyl)-4-methylbenzene has been shown to react efficiently with various aryl thiols under these conditions. acs.org

The reactivity of the bromoalkyne functionality also extends to amination reactions. Copper-catalyzed cross-coupling of bromoalkynes with various nitrogen nucleophiles, such as amides, carbamates, and sulfonamides, provides a powerful method for the synthesis of ynamides. thieme-connect.com The choice of catalyst system, often involving a copper(II) salt and a ligand like 1,10-phenanthroline (B135089), is crucial for achieving high efficiency across a broad scope of substrates. thieme-connect.com

Table 1: Functionalization Reactions of Aryl Bromoalkynes

Reaction Type Reagents Product Class Reference
Thiolation Aryl thiols, Rhodamine B, visible light Alkynyl thioethers acs.orgacs.org
Amination Amides, carbamates, sulfonamides, Cu(II) catalyst Ynamides thieme-connect.com
Esterification Aromatic carboxylic acids, Ag2O (Z)-β-bromo-1-arylvinyl aryl esters sioc-journal.cn
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst Unsymmetrical diynes nih.gov
Ullman Coupling Aniline, CuI, L-proline N-aryl alkynes mdpi.com

Norbornadiene (NBD) and Quadricyclane (B1213432) (QC) Derivatives from Bromoethynyl Arene Precursors

Aryl bromoalkynes, including derivatives of Benzene, 1-(bromoethynyl)-4-methyl-, are valuable precursors for the synthesis of norbornadiene (NBD) and quadricyclane (QC) derivatives. These strained polycyclic systems are of significant interest for their potential applications in molecular solar thermal (MOST) energy storage. d-nb.infonih.govnih.gov The synthesis of NBD derivatives often involves a Diels-Alder reaction between a substituted alkyne and cyclopentadiene. d-nb.inforesearchgate.net While this route can be efficient, it is sometimes limited to alkynes bearing electron-withdrawing groups. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a more versatile approach to functionalized NBDs. nih.gov For instance, borylated norbornadienes can be coupled with aryl halides to introduce a wide range of substituents. nih.gov Recently, a scalable synthesis of NBDs has been developed using continuous flow chemistry, which allows for the in situ cracking of dicyclopentadiene (B1670491) and its subsequent reaction with acetylene (B1199291) derivatives. d-nb.info

The interconversion between NBD and its high-energy valence isomer, QC, is the basis for MOST systems. nih.gov This process is typically initiated by photoisomerization of the NBD to the QC, storing solar energy in the strained bonds of the QC. nih.gov The release of this energy can be triggered thermally or catalytically, reverting the QC to the NBD. Research has focused on tuning the photophysical properties of NBD derivatives by introducing various substituents to optimize solar spectrum match and energy storage capacity. csic.es For example, NBDs functionalized with donor-acceptor chromophores have been synthesized to enhance their absorption in the visible region of the solar spectrum. csic.es

Table 2: Synthesis and Properties of NBD-QC Systems

Synthetic Method Precursors Key Features Application Reference
Diels-Alder Reaction Substituted alkynes, cyclopentadiene Direct formation of NBD core MOST d-nb.inforesearchgate.net
Suzuki-Miyaura Coupling Borylated NBDs, aryl halides Versatile functionalization MOST nih.gov
Continuous Flow Chemistry Dicyclopentadiene, acetylene derivatives Scalable synthesis MOST d-nb.info
Photoisomerization NBD derivatives Energy storage MOST nih.gov

Unsymmetrical Conjugated Diyne Architectures

Unsymmetrical conjugated diynes are important structural motifs found in many natural products and functional materials. Aryl bromoalkynes like Benzene, 1-(bromoethynyl)-4-methyl- serve as key building blocks in the synthesis of these architectures. The Cadiot-Chodkiewicz cross-coupling reaction is a classic method for preparing unsymmetrical diynes, involving the reaction of a terminal alkyne with a 1-bromoalkyne in the presence of a copper(I) salt and a base. nih.gov This method has been successfully applied to the synthesis of 1,3-butadiynamides. nih.gov

More recently, alternative and more environmentally friendly methods have been developed. An iron-based catalytic system has been reported for the cross-coupling of 1-bromoalkynes with terminal alkynes in water under air, selectively generating unsymmetrical 1,3-butadiynes. researchgate.net Another approach utilizes a nickel catalyst to mediate the cross-coupling of organoalane reagents with alkynyl bromides, providing unsymmetrical 1,3-diynes in high yields. researchgate.netrsc.org Furthermore, a one-pot procedure involving two sequential Sonogashira couplings with (trimethylsilyl)acetylene allows for the synthesis of unsymmetrical diarylalkynes from two different aryl halides. nih.gov Alkyne cross-metathesis catalyzed by a tungsten benzylidyne complex also offers a route to unsymmetrical 1,3-diynes from terminal alkynes. rsc.org

N-Alkynylated Pyrrole and Other Heterocyclic Systems

Bromoalkynes are valuable reagents for the N-alkynylation of various heterocyclic systems, most notably pyrroles. The copper-catalyzed coupling of pyrroles with 1-bromoalkynes provides a direct and efficient route to N-alkynyl pyrroles. utexas.edu These compounds are versatile intermediates that can be further elaborated into more complex heterocyclic structures. utexas.edu

The synthesis of N-substituted pyrroles can also be achieved through other methods, such as the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.com The Clauson-Kaas reaction, using 2,5-dimethoxytetrahydrofuran (B146720) as a 1,4-dicarbonyl surrogate, is another widely used method for preparing N-substituted pyrroles from various amines, sulfonamides, and even carbamates. beilstein-journals.orgnih.gov These methods provide access to a wide range of N-protected pyrroles, which can exhibit distinct reactivity profiles. For instance, N-alkoxycarbonyl pyrroles have been shown to possess a more electron-deficient nitrogen atom compared to their N-sulfonyl counterparts, influencing their reactivity in subsequent functionalization reactions. nih.gov

Beyond pyrroles, bromoalkynes can be used to construct other heterocyclic systems. For example, rhodium-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles, which can be generated from terminal alkynes, with alkenyl alkyl ethers lead to the formation of substituted pyrroles. organic-chemistry.org

Ynamide Derivatives from Bromoalkynes

Ynamides, which are alkynes bearing a nitrogen atom with an electron-withdrawing group, are highly valuable and versatile building blocks in organic synthesis. nih.govorgsyn.org A primary and widely used method for their synthesis is the copper-catalyzed N-alkynylation of amine derivatives with bromoalkynes. thieme-connect.com This reaction is applicable to a broad range of nitrogen nucleophiles, including amides, carbamates, oxazolidinones, and sulfonamides. bham.ac.ukthieme-connect.com The use of a copper(II) sulfate (B86663) pentahydrate and 1,10-phenanthroline catalytic system has proven to be particularly effective for this transformation. thieme-connect.com

The Cadiot-Chodkiewicz cross-coupling reaction can also be employed to synthesize more complex ynamide structures, such as unsymmetrical 1,3-butadiynamides, by coupling terminal ynamides with 1-bromoalkynes. nih.gov It is noteworthy that the direct copper-catalyzed N-alkynylation of N-aryl N-toluenesulfonylamides with 1-bromoalkynes is often inefficient, making the Cadiot-Chodkiewicz approach the preferred method for obtaining N-aryl-substituted 1,3-diynamides. nih.gov

Recent developments in ynamide chemistry have also explored their bromoalkynylation. Palladium-catalyzed reactions of ynamides with bromoalkynes can lead to the formation of all-carbon-substituted cross-conjugated ynenamides, demonstrating the potential for further functionalization of the ynamide scaffold. chemrxiv.org

Table 3: Synthesis of Ynamide Derivatives

Synthetic Method Reactants Catalyst/Reagents Product Type Reference
Copper-catalyzed N-alkynylation Amine derivatives, bromoalkynes CuSO4·5H2O, 1,10-phenanthroline Ynamides thieme-connect.com
Cadiot-Chodkiewicz Coupling Terminal ynamides, 1-bromoalkynes CuI, n-butylamine 1,3-Butadiynamides nih.gov
Palladium-catalyzed Bromoalkynylation Ynamides, bromoalkynes Pd(II) catalyst Cross-conjugated ynenamides chemrxiv.org

Advanced Applications in Functional Materials and Organic Synthesis

Molecular Building Blocks for Fluorescent Organic Materials

The rigid, conjugated structure inherent to derivatives of Benzene (B151609), 1-(bromoethynyl)-4-methyl- makes it a valuable building block for the creation of fluorescent organic materials. The phenylethynyl backbone contributes to the formation of polymeric systems with desirable photophysical properties. nih.gov While specific studies detailing the direct use of Benzene, 1-(bromoethynyl)-4-methyl- in widely commercialized fluorescent polymers are not extensively documented in readily available literature, the broader class of phenylethynylene compounds is well-established in this field. These materials are known to exhibit fluorescence, and their properties can be tuned by modifying the substituents on the aromatic rings. nih.gov The synthesis of such materials often involves cross-coupling reactions where the bromoalkyne functionality can participate, leading to the extension of the conjugated system. The resulting polymers can be designed to absorb and emit light at specific wavelengths, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. nih.govresearchgate.net

Components in Supramolecular Architectures

The structure of Benzene, 1-(bromoethynyl)-4-methyl- lends itself to the construction of larger, well-defined supramolecular structures. The linear, rigid nature of the ethynylbenzene unit is a key feature in directing the self-assembly of complex architectures.

Pillar[n]arenes are a class of macrocyclic host molecules with a pillar-shaped architecture, first discovered in 2008. dntb.gov.ua Their synthesis involves the cyclooligomerization of 1,4-dialkoxybenzene derivatives. While Benzene, 1-(bromoethynyl)-4-methyl- is not a direct precursor in the conventional synthesis of pillar[n]arenes, which typically starts from 1,4-dimethoxybenzene or similar compounds, the principles of their formation highlight the importance of rigid aromatic units. dntb.gov.uaresearchgate.netrsc.org The formation of pillar[n]arenes is often catalyzed by a Lewis acid, such as p-toluenesulfonic acid or trifluoromethanesulfonic acid, and proceeds through a Friedel-Crafts alkylation mechanism. researchgate.netrsc.org The rigid p-phenylene units of the precursors are essential for forming the stable, pillar-shaped macrocycle. The functionalization of pillar[n]arenes post-synthesis with groups like bromoethynyl could potentially be a route to new functional materials, though this is a speculative area of research.

Development of Photoresponsive Molecular Switches and Devices

Photoresponsive molecular switches are molecules that can be reversibly converted between two or more stable states by the action of light. nih.gov This property is at the heart of their application in molecular-scale devices, data storage, and targeted drug delivery. The core of these switches is often a photoisomerizable unit, such as an azobenzene or a diarylethene. nih.gov The rigid-rod-like structure provided by the tolan (diphenylacetylene) unit, which can be synthesized from precursors like Benzene, 1-(bromoethynyl)-4-methyl-, can be incorporated into the design of these switches. The tolan unit can act as a rigid spacer or a component that influences the electronic and steric properties of the photoswitchable core, thereby affecting its switching behavior, such as the wavelengths of light required for isomerization and the thermal stability of the isomers. nih.gov

Reagents in the Synthesis of Propargyl Alcohols and α-Ketoesters

Benzene, 1-(bromoethynyl)-4-methyl- serves as a valuable reagent in the synthesis of more complex organic molecules, including propargyl alcohols and α-ketoesters.

The addition of the alkynyl group from reagents like Benzene, 1-(bromoethynyl)-4-methyl- (after conversion to a suitable organometallic species) to aldehydes and ketones is a fundamental method for the synthesis of propargyl alcohols. organic-chemistry.orgnih.gov These reactions, often mediated by metals like zinc, indium, or titanium, produce secondary or tertiary alcohols containing an alkyne functionality. organic-chemistry.orggoogle.com The resulting propargyl alcohols are versatile synthetic intermediates themselves, used in the synthesis of a wide array of natural products and other complex molecules. google.com

The synthesis of α-ketoesters can be achieved through various methods, including the oxidation of α-hydroxy esters or via reactions involving β-keto esters. beilstein-journals.orgnih.govnih.gov While a direct, one-step conversion from Benzene, 1-(bromoethynyl)-4-methyl- to an α-ketoester is not a standard transformation, the alkynyl group can be a precursor to the keto functionality. For instance, hydration of the alkyne can yield a ketone. If the alkyne is incorporated into a molecule that already contains an ester group, subsequent transformations could lead to the formation of an α-ketoester.

Key Intermediates for Complex Molecular Scaffolds (e.g., 3-amino-1H-isochromenes)

The reactivity of the bromoethynyl group makes Benzene, 1-(bromoethynyl)-4-methyl- a key intermediate in the construction of diverse and complex molecular scaffolds. One notable example is its utility in the synthesis of 3-amino-1H-isochromene derivatives. A recently developed method describes a 6-endo-cyclization approach starting from ortho-ynamidyl het(aryl) aldehyde derivatives, which can be generated in situ. nih.gov This process allows for the efficient synthesis of 3-amino-1H-isochromenes bearing a bromine atom at the C-1 position under mild conditions and with good yields. nih.gov The 1H-isochromene framework is of significant interest due to its presence in various biologically active compounds. nih.gov This synthetic strategy provides a novel and convenient route to access these valuable heterocyclic molecules.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Aryl Bromoalkyne Functionalization

The transformation of the bromoethynyl group in aryl bromoalkynes is a cornerstone of their synthetic value. Future research will undoubtedly focus on the development of more advanced and efficient catalytic systems to further exploit this reactivity. While traditional palladium-catalyzed cross-coupling reactions are well-established, there is a growing interest in exploring alternative, more sustainable, and cost-effective catalytic methods.

Recent advancements have seen the emergence of novel catalysts for the functionalization of bromoalkynes. For instance, visible-light-mediated C(sp)–S(II) cross-coupling of 1-haloalkynes with thiols has been achieved using Rhodamine B as a catalyst under purple LED irradiation. acs.org This metal-free approach offers an environmentally friendly alternative for the formation of C-S bonds. acs.org Additionally, diruthenium complexes have been shown to be effective catalysts for the hydrostannation of alkynes under mild, light-induced conditions. nih.gov The development of such systems for Benzene (B151609), 1-(bromoethynyl)-4-methyl- would open up new possibilities for creating complex molecules with high regio- and stereoselectivity. nih.gov

Furthermore, the exploration of nickel-catalyzed three-component carboamination of internal alkynes presents another promising direction. acs.org Adapting such methodologies to aryl bromoalkynes could lead to the efficient synthesis of tetrasubstituted enamines and α,β-unsaturated imines, which are valuable intermediates in medicinal chemistry and materials science. acs.org The continuous development of novel ligands and catalyst systems will be crucial for enhancing the scope, efficiency, and selectivity of these transformations. acs.org

Integration into Flow Chemistry and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. Flow chemistry, with its inherent advantages of enhanced heat and mass transfer, improved safety, and potential for automation, offers a powerful platform for the sustainable synthesis of and with aryl bromoalkynes like Benzene, 1-(bromoethynyl)-4-methyl-. beilstein-journals.orgrsc.org

Integrating the synthesis and subsequent functionalization of Benzene, 1-(bromoethynyl)-4-methyl- into continuous flow processes can lead to significant improvements in efficiency and sustainability. mdpi.com Flow chemistry allows for the safe handling of potentially hazardous reagents and intermediates, and the precise control over reaction parameters can lead to higher yields and selectivities. beilstein-journals.orgmdpi.com For example, microreactor technology has been successfully employed for the synthesis of complex molecules, demonstrating the potential for green and sustainable processes. beilstein-journals.org

Future research in this area will likely focus on developing integrated flow systems that combine the synthesis of Benzene, 1-(bromoethynyl)-4-methyl- with its immediate use in subsequent reactions, minimizing waste and purification steps. researchgate.net The use of supported catalysts and reagents within flow reactors can further enhance the sustainability of these processes by enabling catalyst recycling and simplifying product purification. research.csiro.au The adoption of flow chemistry for the synthesis of active pharmaceutical ingredients (APIs) highlights the potential for this technology to revolutionize the production of high-value chemicals. rsc.org

Design of Advanced Materials with Tunable Properties

The rigid, linear structure and the presence of a reactive handle in Benzene, 1-(bromoethynyl)-4-methyl- make it an excellent candidate for the construction of advanced organic materials with tailored optical, electronic, and mechanical properties. The development of π-conjugated donor-acceptor (D-A) systems has shown significant potential in optoelectronics and sensing. acs.org The tolyl and bromoethynyl groups of Benzene, 1-(bromoethynyl)-4-methyl- can be strategically incorporated into larger conjugated systems to tune their electronic properties.

Future research will focus on the synthesis of novel polymers, dendrimers, and macrocycles derived from this bromoalkyne. By carefully selecting co-monomers and reaction partners, it is possible to create materials with specific band gaps, fluorescence properties, and charge transport characteristics. For example, the incorporation of Benzene, 1-(bromoethynyl)-4-methyl- into benzothiadiazole-centered donor-acceptor-donor systems could lead to new fluorophores with applications in sensing and imaging. acs.org

The design of these materials will be guided by a desire to achieve specific functionalities. For instance, polymers incorporating this unit could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The ability to precisely control the molecular architecture through the versatile reactivity of the bromoalkyne will be key to realizing these advanced materials.

Exploration of Expanded Chemo- and Regioselective Transformations

While the Sonogashira coupling is a dominant reaction for aryl bromoalkynes, there is a vast and underexplored landscape of other chemo- and regioselective transformations. Future research will aim to expand the synthetic toolbox for Benzene, 1-(bromoethynyl)-4-methyl-, enabling the selective functionalization of either the bromine atom or the alkyne moiety.

Developing catalytic systems that can differentiate between the C-Br and C≡C bonds will be a key challenge. This would allow for stepwise functionalization, leading to the synthesis of highly complex and diverse molecular architectures from a single starting material. For example, rhodium(III)-catalyzed annulative synthesis of γ-carbolines from indolyl azines and internal alkynes showcases the potential for novel cycloaddition reactions. acs.org Exploring similar transformations with Benzene, 1-(bromoethynyl)-4-methyl- could provide access to novel heterocyclic compounds with potential biological activity.

Furthermore, palladium-catalyzed spiroannulation reactions using 1,2-dihaloarenes and alkynes have been developed for the synthesis of eight-membered carbocycles. researchgate.net Adapting these methods to Benzene, 1-(bromoethynyl)-4-methyl- could lead to new classes of strained ring systems with interesting properties. The pursuit of novel annulation, cycloaddition, and multicomponent reactions will significantly broaden the synthetic utility of this versatile building block.

Computational Design and Prediction of Novel Reactivity and Molecular Architectures

The synergy between experimental and computational chemistry is a powerful driver of innovation in modern organic synthesis and materials science. Computational tools, such as density functional theory (DFT), can be employed to predict the reactivity of Benzene, 1-(bromoethynyl)-4-methyl- in various chemical transformations, guiding the design of new reactions and catalysts. nih.govmdpi.com

Future research will increasingly rely on computational modeling to:

Predict Reaction Outcomes: By simulating reaction pathways and transition states, computational chemistry can help predict the feasibility and selectivity of new transformations involving Benzene, 1-(bromoethynyl)-4-methyl-. This can save significant experimental effort by prioritizing promising reaction conditions.

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for the functionalization of aryl bromoalkynes. By understanding the electronic and steric factors that govern catalytic activity, it is possible to design more efficient and selective catalysts. nih.gov

Predict Material Properties: The electronic and optical properties of polymers and other materials derived from Benzene, 1-(bromoethynyl)-4-methyl- can be predicted using computational methods. This allows for the in silico design of materials with desired functionalities before their synthesis.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of known and new reactions, which is crucial for optimizing reaction conditions and expanding their scope.

The integration of computational design with experimental synthesis represents a paradigm shift in chemical research, enabling the more rapid and efficient discovery of new molecules and materials with tailored properties. nobelprize.org This approach will be instrumental in unlocking the full potential of Benzene, 1-(bromoethynyl)-4-methyl- in the years to come.

Q & A

Q. What are the common synthetic routes for preparing Benzene, 1-(bromoethynyl)-4-methyl-?

Methodological Answer: The synthesis typically involves introducing the bromoethynyl group onto a pre-functionalized toluene derivative. A plausible route includes:

Sonogashira Coupling : React 4-methylbromobenzene with trimethylsilylacetylene (TMSA) under palladium catalysis to form 4-methylphenylacetylene. Subsequent desilylation and bromination (e.g., using NBS or Br₂) yield the bromoethynyl group .

Electrophilic Substitution : Direct bromination of 4-methylphenylacetylene using bromine in the presence of Lewis acids (e.g., FeBr₃). Regioselectivity is influenced by the methyl group’s activating effect .

Q. Key Considerations :

  • Monitor reaction conditions (temperature, stoichiometry) to avoid over-bromination.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound.

Q. How can researchers characterize Benzene, 1-(bromoethynyl)-4-methyl- using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : The methyl group appears as a singlet (~δ 2.3 ppm). The ethynyl proton is absent due to bromine substitution, but coupling with adjacent carbons can be observed in ¹³C NMR.
    • ¹³C NMR : The sp-hybridized carbons (C≡Br) resonate at ~δ 80–90 ppm, while the methyl carbon appears at ~δ 21 ppm .
  • Mass Spectrometry (MS) : GC-MS or EI-MS will show a molecular ion peak at m/z corresponding to C₉H₇Br (exact mass: 210.97). Fragmentation patterns include loss of Br (93 Da) and methyl groups .
  • Infrared (IR) Spectroscopy : Confirm the C≡C-Br stretch at ~2100–2150 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹ .

Q. What safety protocols are essential when handling Benzene, 1-(bromoethynyl)-4-methyl-?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • First Aid :
    • Skin contact: Wash immediately with soap/water for ≥15 minutes.
    • Eye exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Waste Disposal : Collect brominated waste in halogenated solvent containers for incineration .

Advanced Research Questions

Q. How do substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

Methodological Answer: The methyl group (electron-donating, ortho/para-directing) and bromoethynyl group (electron-withdrawing, meta-directing) compete in EAS. Computational modeling (e.g., DFT calculations) predicts dominant substitution sites:

Substituent Directing Effect Predicted Site
-CH₃ (4-methyl)Ortho/ParaPosition 2 or 6
-C≡C-BrMetaPosition 3 or 5

Experimental validation via nitration (HNO₃/H₂SO₄) followed by HPLC analysis identifies the major product as 3-nitro-1-(bromoethynyl)-4-methylbenzene .

Q. How can computational chemistry resolve contradictions in spectral data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the molecular geometry and calculate NMR chemical shifts (GIAO method) or IR vibrational frequencies. Compare with experimental data to validate assignments .
  • Mass Spectral Simulation : Tools like NIST MS Suite predict fragmentation pathways, aiding in distinguishing isomers (e.g., bromoethynyl vs. bromovinyl derivatives) .

Q. Example Workflow :

Optimize structure using B3LYP/6-31G(d).

Calculate NMR/IR spectra.

Overlay experimental data to identify discrepancies (e.g., solvent effects, impurities).

Q. What strategies address low yields in Sonogashira coupling reactions for synthesizing this compound?

Methodological Answer:

  • Catalyst Optimization : Use Pd(PPh₃)₂Cl₂/CuI with excess triphenylphosphine to stabilize palladium intermediates .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional heating) .

Q. How can researchers analyze competing reaction pathways in bromoethynyl functionalization?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress using in-situ FTIR or UV-Vis spectroscopy to track intermediates (e.g., bromoacetylene vs. dibrominated byproducts).
  • Isotopic Labeling : Use deuterated solvents (CDCl₃) in NMR to confirm mechanistic pathways (e.g., radical vs. ionic bromination) .

Q. Case Study :

  • Radical Pathway : Initiated by light, leading to random bromination.
  • Ionic Pathway : Controlled by Br₂/FeBr₃, favoring para substitution relative to methyl.

Q. What advanced techniques confirm the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperature (Td ~200°C) .
  • HPLC Stability Studies : Incubate in buffers (pH 2–12) at 25–60°C for 24–72 hrs. Degradation products (e.g., debrominated derivatives) are quantified using calibration curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.